1-(2-Phthalazin-1-ylhydrazino)phthalazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

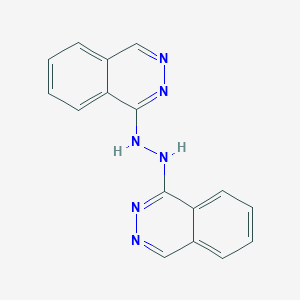

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-di(phthalazin-1-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6/c1-3-7-13-11(5-1)9-17-19-15(13)21-22-16-14-8-4-2-6-12(14)10-18-20-16/h1-10H,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXSXNARZIEBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NNC3=NN=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298878 |

Source

|

| Record name | 1,2-di(phthalazin-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24030-07-7 |

Source

|

| Record name | NSC126695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-di(phthalazin-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Phthalazin-1-ylhydrazino)phthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(2-Phthalazin-1-ylhydrazino)phthalazine" chemical structure and properties

An In-Depth Technical Guide to 1-(2-Phthalazin-1-ylhydrazino)phthalazine

Introduction: Unveiling a Key Hydralazine Analog

This compound is a distinct chemical entity closely related to the well-established antihypertensive agent, hydralazine.[1] Structurally, it can be considered a dimer of the hydralazine moiety and is sometimes referred to as a hydralazine dimer impurity. While its parent compound, hydralazine, has a long history in the clinical management of hypertension and heart failure, this compound is primarily a compound of interest in research and organic synthesis.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and the foundational pharmacological principles that govern its activity, drawing parallels with its precursor to offer field-proven insights for researchers.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data are critical for experimental design, from solubility tests to analytical method development.

Nomenclature and Identifiers

-

IUPAC Name: 1,2-di(phthalazin-1-yl)hydrazine[4]

-

Common Synonyms: this compound, 1,1'-Hydrazodiphthalazine, Hydralazine Dimer Impurity[2]

-

CAS Number: 24030-07-7[5]

-

Molecular Formula: C₁₆H₁₂N₆[5]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the molecule, which are essential for laboratory handling and characterization.

| Property | Value | Source |

| Molecular Weight | 288.31 g/mol | [4][5] |

| Monoisotopic Mass | 288.11234441 Da | [4] |

| Appearance | Orange Solid | [2] |

| Melting Point | >299°C (decomposes) | [6] |

| XLogP3 (Predicted) | 2.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

Section 2: Pharmacology and Mechanism of Action

While not a clinical drug itself, the compound is an analog of Budralazine and a derivative of Hydralazine, both known direct-acting vasodilators.[3][7] Its mechanism can be inferred from related structures, which act directly on vascular smooth muscle.

Core Mechanism: Direct Vasodilation

Like hydralazine, the vasodilatory action of related phthalazine derivatives is characterized by a direct relaxation of arterial smooth muscle.[7][8] This is distinct from other classes of antihypertensives that may act on the central nervous system or the renin-angiotensin system.[9] The primary effect is a reduction in peripheral vascular resistance, leading to a decrease in blood pressure.[3]

Causality of Action: Interference with Calcium Flux

The central pillar of this mechanism is the interference with calcium (Ca²⁺) signaling within vascular smooth muscle cells. Experimental evidence from the closely related compound budralazine demonstrates a potent, concentration-dependent relaxation of aortic tissue pre-contracted with either potassium chloride (KCl) or noradrenaline.[7]

This points to a specific causality:

-

Inhibition of Calcium Influx: The compound inhibits the contractile response to the cumulative addition of Ca²⁺ in depolarized aortic tissue.[7]

-

Modulation of Intracellular Release: The parent compound, hydralazine, is understood to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum.[3][8]

This dual-front inhibition of calcium availability—both from extracellular influx and intracellular stores—is the critical step that prevents the activation of myosin light chain kinase, thereby uncoupling the cellular machinery of contraction and resulting in smooth muscle relaxation and vasodilation.[8]

Mechanistic Pathway Diagram

The following diagram illustrates the proposed signaling cascade leading to vasodilation, based on evidence from analogous phthalazine derivatives.

Caption: Proposed mechanism of vasodilation by this compound.

Section 3: Experimental Protocol for Vasodilator Activity Assessment

To ensure trustworthiness and reproducibility, protocols must be self-validating. The following workflow is based on established methodologies for characterizing direct-acting vasodilators, as described in the scientific literature for the related compound budralazine.[7]

Objective

To quantify the direct vasodilatory effect of this compound on isolated arterial tissue.

Materials

-

Isolated rabbit thoracic aorta

-

Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM glucose)

-

Contractile agents: Potassium Chloride (KCl, high concentration), Noradrenaline (NA)

-

Test compound: this compound dissolved in a suitable vehicle (e.g., DMSO)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂, 5% CO₂)

Step-by-Step Methodology

-

Tissue Preparation:

-

Euthanize a rabbit via an approved ethical protocol.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective tissue and fat.

-

Cut the aorta into helical strips or rings (approx. 2-3 mm in width).

-

-

Experimental Setup:

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of ~2.0 grams, replacing the bath solution every 15-20 minutes.

-

-

Induction of Contraction (Self-Validation Step):

-

Induce a stable, submaximal contraction by adding a high concentration of KCl (e.g., 60 mM) or a specific concentration of Noradrenaline (e.g., 10⁻⁶ M) to the bath.

-

Causality Check: A stable and reproducible contraction confirms tissue viability and receptor integrity, validating the baseline state.

-

-

Compound Application and Data Acquisition:

-

Once the contraction reaches a stable plateau, add the test compound (this compound) to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).

-

Allow sufficient time between additions for the relaxation response to stabilize.

-

Record the isometric tension continuously. The relaxation is measured as a percentage decrease from the pre-induced maximum contraction.

-

-

Data Analysis:

-

Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the compound concentration.

-

Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) to quantify its potency.

-

Experimental Workflow Diagram

Caption: Workflow for assessing the vasodilator properties of a test compound.

Section 4: Conclusion and Future Directions

This compound represents an important molecule for researchers in medicinal chemistry and pharmacology. Its structural relationship to hydralazine provides a strong theoretical and experimental basis for its function as a direct-acting vasodilator, likely mediated through the inhibition of calcium fluxes in arterial smooth muscle. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and functional assessment. For drug development professionals, understanding the properties of such analogs is crucial for impurity profiling and for exploring new chemical entities that may offer improved therapeutic profiles over established drugs like hydralazine.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Hydralazine - Wikipedia [en.wikipedia.org]

- 4. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [chemicalbook.com]

- 7. Characterization of the vasodilator action of antihypertensive drug budralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 9. US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Pharmacological Screening of Novel Phthalazine Derivatives

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of novel phthalazine derivatives and their subsequent pharmacological screening. Phthalazine, a nitrogen-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1][2][3] This document delves into established and modern synthetic strategies, the rationale behind methodological choices, and detailed protocols for evaluating the therapeutic potential of these compounds.

The Phthalazine Scaffold: A Cornerstone in Medicinal Chemistry

The phthalazine core, characterized by a benzene ring fused to a pyridazine ring, is a key structural motif in a variety of pharmacologically active compounds.[4] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for the design of novel drugs.[2] Commercially available drugs such as hydralazine (antihypertensive), azelastine (antihistamine), and olaparib (anticancer) feature the phthalazine moiety, underscoring its therapeutic relevance.[2][5] The diverse biological activities associated with phthalazine derivatives include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiotonic effects.[1][6]

Synthetic Strategies for Phthalazine Derivatives

The synthesis of the phthalazine core and its subsequent functionalization can be achieved through a variety of methods, ranging from classical condensation reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the functional groups, and the scalability of the reaction.

Classical Synthesis: Condensation Reactions

The most traditional and widely employed method for constructing the phthalazine framework involves the condensation of a suitable dicarbonyl precursor with hydrazine or its derivatives.[6]

A cornerstone of this approach is the reaction of phthalic anhydride or its derivatives with hydrazine hydrate.[1][6] This reaction typically proceeds in a solvent such as acetic acid or ethanol and provides a straightforward route to phthalazinone derivatives.[6][7]

Another common starting material is 2-acylbenzoic acid, which can be cyclized with hydrazines to yield 4-substituted phthalazin-1-ones.[6][7] This method offers a convenient way to introduce substituents at the 4-position of the phthalazine ring.

Visualizing the Classical Approach:

References

- 1. jocpr.com [jocpr.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. scispace.com [scispace.com]

The Multifaceted Mechanism of Hydralazine as a Vasodilator: A Technical Guide for Researchers

Abstract

Hydralazine, a direct-acting vasodilator, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2] Despite its long-standing clinical use, the precise molecular mechanisms underpinning its therapeutic effects remain a subject of active investigation. This technical guide provides a comprehensive exploration of the current understanding of hydralazine's vasodilatory action, intended for researchers, scientists, and professionals in drug development. We will delve into the established and emerging signaling pathways, critically evaluate the experimental evidence, and provide detailed protocols for key assays used to elucidate its mechanism.

Introduction: A Classic Vasodilator with a Complex Profile

First synthesized in the 1940s, hydralazine directly relaxes arteriolar smooth muscle, leading to a decrease in peripheral vascular resistance and blood pressure.[1] It preferentially dilates arterioles over veins, which minimizes postural hypotension and contributes to an increase in cardiac output.[3] This unique hemodynamic profile has secured its place in treating conditions like severe hypertension, hypertensive emergencies, and heart failure, particularly in combination with nitrates.[1][4]

The therapeutic efficacy of hydralazine is, however, accompanied by a complex and not fully elucidated mechanism of action. Early research pointed towards its interference with calcium signaling in vascular smooth muscle cells (VSMCs). More recent investigations have unveiled a more intricate picture, implicating modulation of potassium channels, nitric oxide (NO) bioavailability, and antioxidant activity. This guide will systematically dissect these proposed mechanisms.

Core Mechanisms of Hydralazine-Induced Vasodilation

The vasodilatory effect of hydralazine is not attributed to a single, definitive pathway but rather a convergence of multiple actions on the vascular smooth muscle.

Interference with Intracellular Calcium Homeostasis

A primary and well-supported mechanism of hydralazine is its ability to interfere with the calcium-dependent contraction of VSMCs.[5] It is proposed to inhibit the inositol triphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum (SR).[2][4][6] By limiting the availability of intracellular calcium, hydralazine prevents the activation of myosin light chain kinase, a critical enzyme for smooth muscle contraction.[4]

Studies on rabbit aorta and pulmonary artery have shown that hydralazine effectively inhibits contractions induced by phenylephrine and IP₃ in permeabilized vessels, supporting a direct action on the SR calcium release machinery.[2]

Modulation of Potassium Channels

The opening of potassium (K+) channels in VSMCs leads to membrane hyperpolarization, which in turn closes voltage-gated calcium channels and promotes relaxation. Several studies suggest that hydralazine's vasodilatory action involves the opening of high-conductance calcium-activated potassium (BKCa) channels.[1][6][7]

Evidence from studies on porcine coronary arteries demonstrated that the relaxation induced by hydralazine was significantly attenuated by BKCa channel blockers like iberiotoxin and tetraethylammonium.[7] However, it is crucial to note that this mechanism is not universally accepted, with some studies on rabbit aorta and pulmonary artery finding no evidence of hydralazine-induced membrane hyperpolarization or effects on K+ currents.[2] This discrepancy may be due to differences in vascular beds or experimental conditions.

Enhancement of Nitric Oxide Bioavailability and Antioxidant Properties

Hydralazine is recognized for its antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and an inhibitor of superoxide (O₂⁻) production.[8][9] This is particularly relevant in the context of its combined use with nitrates. Nitroglycerin therapy can lead to tolerance due to increased vascular superoxide production.[8] Hydralazine can prevent this tolerance by reducing oxidative stress.[8][9]

The interaction with the nitric oxide (NO) pathway is complex. Some evidence suggests that hydralazine may increase the bioavailability of NO, leading to the activation of soluble guanylate cyclase (sGC) and subsequent cGMP-mediated vasodilation.[1][4][10] However, other studies have found no direct evidence that hydralazine acts as an NO donor or enhances NO-mediated effects.[10][11] A proposed mechanism is that by reducing superoxide, hydralazine prevents the scavenging of NO, thereby enhancing its vasodilatory effects.

A Novel Pathway: Inhibition of Prolyl Hydroxylases

More recent research has uncovered a novel mechanism of action for hydralazine involving the inhibition of prolyl hydroxylase domain (PHD) enzymes.[5] This inhibition leads to the stabilization and activation of hypoxia-inducible factor-1α (HIF-1α).[5] HIF-1α is a transcription factor that upregulates genes involved in angiogenesis and vascular remodeling, such as vascular endothelial growth factor (VEGF).[5] This pathway may contribute to the long-term beneficial effects of hydralazine in conditions like heart failure and myocardial ischemia.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in hydralazine's mechanism of action and a general workflow for its investigation.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating hydralazine's effects.

| Parameter | Experimental Model | Hydralazine Concentration | Key Finding | Reference |

| Vasodilation (EC₅₀) | Rabbit Pulmonary Artery | 16 ± 2 µM | Potent relaxation of phenylephrine-induced contraction. | [2] |

| Vasodilation (EC₅₀) | Rabbit Aorta | 20 ± 1 µM | Similar potency to pulmonary artery. | [2] |

| Coronary Flow Increase | Isolated Perfused Rat Hearts | 1 µM | Increased coronary flow by 28.8 ± 2.7%. | [7] |

| Inhibition of Coronary Flow Increase by Iberiotoxin | Isolated Perfused Rat Hearts | 0.1 µM | Suppressed hydralazine-induced flow increase by 82%. | [7] |

| Membrane Hyperpolarization | Rat Caudal Artery | 1 µM | Caused a 4 mV hyperpolarization. | [12] |

| HIF-1α Induction | Human Umbilical Vein Endothelial Cells (HUVECs) | 50-500 µmol/L | Rapid and concentration-dependent induction of HIF-1α protein. | [5] |

Detailed Experimental Protocols

Protocol for Wire Myography to Assess Vasodilation

This protocol is adapted from established guidelines for measuring vascular function in isolated arteries.[13]

Objective: To determine the vasodilatory effect of hydralazine on isolated arterial rings.

Materials:

-

Isolated arterial segments (e.g., thoracic aorta, mesenteric artery) from a suitable animal model.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Wire myograph system (e.g., DMT, Radnoti).

-

Vasoconstrictor agent (e.g., phenylephrine, U46619).

-

Hydralazine stock solution.

-

Carbogen gas (95% O₂, 5% CO₂).

Procedure:

-

Vessel Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Clean the artery of surrounding connective and adipose tissue under a dissection microscope.

-

Cut the artery into 2-3 mm rings.

-

-

Mounting:

-

Mount the arterial rings on the two tungsten wires of the myograph chamber.

-

Submerge the rings in the myograph chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

-

Equilibration and Normalization:

-

Allow the rings to equilibrate for 30-60 minutes.

-

Gradually stretch the rings to their optimal resting tension (determined via a length-tension curve) and allow them to stabilize for another 30-60 minutes.

-

-

Viability Check:

-

Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for vessel viability.

-

Wash out the KCl and allow the tension to return to baseline.

-

If assessing endothelium-dependent relaxation, pre-contract with a submaximal concentration of phenylephrine and then add acetylcholine (e.g., 10⁻⁵ M) to confirm endothelial integrity.

-

-

Vasodilation Assay:

-

Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine at its EC₈₀ concentration).

-

Once the contraction plateau is reached, add cumulative concentrations of hydralazine to the chamber, allowing the response to stabilize at each concentration.

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

-

Data Analysis:

-

Construct a concentration-response curve for hydralazine.

-

Calculate the EC₅₀ (concentration causing 50% of the maximal relaxation) and the Emax (maximal relaxation).

-

Protocol for Measuring Intracellular Nitric Oxide Production

This protocol utilizes a cell-permeant fluorescent probe to detect intracellular NO.[14][15]

Objective: To measure changes in intracellular NO levels in endothelial cells in response to hydralazine.

Materials:

-

Cultured endothelial cells (e.g., HUVECs).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Nitric Oxide Fluorometric Probe (e.g., DAF-FM diacetate).

-

Hydralazine solution.

-

Positive control (e.g., acetylcholine or a calcium ionophore like A23187).

-

NOS inhibitor (e.g., L-NAME) as a negative control.

-

Fluorescence microscope or microplate reader.

Procedure:

-

Cell Culture:

-

Plate endothelial cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to confluence.

-

-

Probe Loading:

-

Wash the cells with PBS.

-

Incubate the cells with the NO fluorescent probe (e.g., 5 µM DAF-FM diacetate) in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove the excess probe.

-

-

Treatment:

-

Add fresh medium to the cells.

-

Treat the cells with different concentrations of hydralazine. Include vehicle control, positive control, and negative control (L-NAME pre-treatment followed by hydralazine) groups.

-

Incubate for the desired time period (e.g., 15-30 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation/emission ~495/515 nm for DAF-FM) or capture images using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each treatment group.

-

Normalize the data to the vehicle control.

-

Compare the NO production in hydralazine-treated cells to controls.

-

Protocol for Assessing Oxidative Stress (Superoxide Production)

This protocol uses lucigenin-enhanced chemiluminescence to measure superoxide production in vascular tissue.[16]

Objective: To determine the effect of hydralazine on superoxide production in isolated blood vessels.

Materials:

-

Isolated arterial rings.

-

Krebs-HEPES buffer.

-

Lucigenin solution (5 µM).

-

Hydralazine solution.

-

Stimulant for superoxide production (e.g., angiotensin II, high glucose).

-

Luminometer.

Procedure:

-

Vessel Preparation:

-

Prepare arterial rings as described in the myography protocol.

-

-

Measurement:

-

Place the arterial rings in scintillation vials containing Krebs-HEPES buffer and allow them to equilibrate.

-

Add lucigenin to the vials and obtain a baseline chemiluminescence reading in the luminometer.

-

Add the superoxide production stimulant if desired.

-

Treat the rings with hydralazine or vehicle control.

-

Measure the chemiluminescence signal over time.

-

-

Data Analysis:

-

Calculate the rate of superoxide production based on the chemiluminescence signal.

-

Compare the superoxide levels in hydralazine-treated vessels to the control group.

-

Conclusion and Future Directions

Hydralazine's mechanism of action is a compelling example of a clinically established drug with a continuously evolving molecular profile. While its effects on intracellular calcium release are well-documented, its roles in modulating potassium channels, enhancing NO bioavailability through antioxidant activity, and activating the HIF-1α pathway highlight its multifaceted nature. The conflicting reports in the literature, particularly regarding its effects on potassium channels and direct NO donation, underscore the need for further research.

Future investigations should focus on:

-

Elucidating the specific molecular targets of hydralazine within the IP₃R/Ca²⁺ release complex.

-

Clarifying the role of K⁺ channels in different vascular beds and under various pathological conditions.

-

Dissecting the relative contributions of its antioxidant effects versus other mechanisms in its overall vasodilatory and cardioprotective actions.

-

Exploring the therapeutic implications of HIF-1α activation by hydralazine in ischemic diseases.

A deeper understanding of these intricate mechanisms will not only refine our knowledge of this classic vasodilator but also pave the way for the development of novel cardiovascular therapies with improved efficacy and safety profiles.

References

- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 5. ahajournals.org [ahajournals.org]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelial Dysfunction and Nitric Oxide Enhancing Therapy - Page 4 [medscape.com]

- 10. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. Effect of hydralazine on tension and membrane potential in the rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular Nitric Oxide Assay [cellbiolabs.com]

- 15. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-Phthalazin-1-ylhydrazino)phthalazine

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of 1-(2-Phthalazin-1-ylhydrazino)phthalazine, a complex heterocyclic molecule. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—explaining the causality behind experimental choices and data interpretation. By integrating predicted data with established protocols, this guide serves as an authoritative resource for the unambiguous structural elucidation and quality control of this compound and its analogues.

Introduction

This compound (also known as 1,2-di(phthalazin-1-yl)hydrazine) is a molecule of significant interest within medicinal chemistry. It belongs to the broader class of phthalazine derivatives, which are recognized for a wide array of pharmacological activities, including antihypertensive, antitumor, and anti-inflammatory properties[1][2]. The molecule features two phthalazine heterocyclic systems bridged by a hydrazine linker, creating a highly conjugated and structurally complex entity.

Given its potential therapeutic applications, unambiguous structural verification and purity assessment are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. Each technique offers a unique window into the molecule's architecture: MS confirms its mass and elemental composition, NMR elucidates its precise atomic connectivity, IR identifies its functional groups, and UV-Vis spectroscopy probes its electronic structure. This guide provides an integrated approach, demonstrating how data from these disparate techniques converge to build a complete and validated structural profile.

Core Molecular Properties and Structure

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. These data are critical for calculating concentrations, interpreting mass spectra, and correlating with theoretical models.

| Property | Value | Source |

| IUPAC Name | 1,2-di(phthalazin-1-yl)hydrazine | PubChem[3] |

| Molecular Formula | C₁₆H₁₂N₆ | PubChem[3][4] |

| Molecular Weight | 288.31 g/mol | Santa Cruz Biotechnology[5] |

| Monoisotopic Mass | 288.112344 Da | PubChem[3][4] |

| CAS Number | 24030-07-7 | Santa Cruz Biotechnology[5] |

| Physical Appearance | Solid | - |

| Melting Point | >299 °C (decomposes) | ChemicalBook[6] |

The presence of the hydrazine linker introduces the possibility of tautomerism, where the molecule could exist in equilibrium between the hydrazone and azo forms. Spectroscopic data, particularly NMR and IR, are crucial for determining the predominant tautomer in a given state or solvent.[7]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the cornerstone of molecular identification, providing an exact measurement of the molecular weight. For a novel or synthesized compound, High-Resolution Mass Spectrometry (HRMS) is indispensable. It measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, distinguishing it from other potential structures with the same nominal mass. Electrospray Ionization (ESI) is the preferred method for this class of polar, nitrogen-containing heterocycles as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.

Predicted High-Resolution Mass Spectrometry Data

The following table summarizes the predicted m/z values for common adducts of this compound, which are essential for identifying the molecular ion peak in an experimental spectrum.[4]

| Adduct | Formula | Predicted m/z (Da) |

| [M+H]⁺ | [C₁₆H₁₃N₆]⁺ | 289.11962 |

| [M+Na]⁺ | [C₁₆H₁₂N₆Na]⁺ | 311.10156 |

| [M+K]⁺ | [C₁₆H₁₂N₆K]⁺ | 327.07550 |

| [M]⁺ | [C₁₆H₁₂N₆]⁺ | 288.11179 |

Fragmentation Analysis

Tandem MS (MS/MS) experiments are used to controllably fragment the molecular ion, providing structural insights. The fragmentation of this compound is expected to proceed via cleavage of the weakest bonds, primarily the N-N bond of the hydrazine linker. A characteristic fragmentation pattern for the parent phthalazine molecule involves the sequential loss of HCN units.[8] This knowledge allows us to predict a logical fragmentation pathway.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be of high purity (LC-MS grade).

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable ion spray.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 6 - 8 L/min at 180-200 °C

-

Rationale: These parameters are optimized to achieve efficient desolvation and ionization while minimizing in-source fragmentation.

-

-

Mass Analyzer Parameters:

-

Acquisition Range: m/z 100 - 1000

-

Acquisition Rate: 1 spectrum/second

-

Internal Calibration: Use a known reference compound (e.g., sodium formate or a commercial calibrant mix) to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the predicted [M+H]⁺ ion (m/z 289.11962).

-

Confirm that the measured mass is within 5 ppm of the theoretical mass.

-

Analyze the isotopic pattern to further validate the elemental composition (C₁₆H₁₂N₆).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS provides the formula, NMR spectroscopy reveals the atom-by-atom connectivity, making it the most powerful tool for structural elucidation. For this compound, ¹H NMR will identify all unique proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR will identify the unique carbon environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power and its ability to slow the exchange of labile N-H protons, making them observable.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The structure's symmetry (or lack thereof) will dictate the complexity of the spectrum. Assuming the two phthalazine rings are chemically equivalent due to rotation around the N-N bond, we would expect a simplified set of signals. However, restricted rotation could make them non-equivalent. The prediction below assumes equivalence for simplicity. The chemical shifts are estimated based on data for the parent phthalazine and related substituted derivatives.[9][10][11]

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | br s | 1H | NH -N | Labile proton, broad due to exchange, downfield shift due to hydrogen bonding and proximity to aromatic systems. |

| ~9.5 - 9.7 | m | 2H | H-C(Ar) | Protons adjacent to ring nitrogen atoms are deshielded and appear far downfield. |

| ~8.0 - 8.4 | m | 4H | H-C(Ar) | Aromatic protons in the core of the phthalazine system. |

| ~7.8 - 8.0 | m | 4H | H-C(Ar) | Aromatic protons on the outer benzene ring portion. |

A D₂O exchange experiment is essential: upon adding a drop of D₂O to the NMR tube, the N-H signal will disappear, confirming its assignment.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

The ¹³C NMR spectrum will show signals for all carbon atoms, with quaternary carbons typically having lower intensity. Predictions are based on data for phthalazine and its derivatives.[12][13]

| Predicted Shift (ppm) | Assignment | Rationale |

| ~150 - 155 | C=N | Carbon atoms of the C=N bond in the heterocyclic ring are significantly deshielded. |

| ~135 - 140 | C(Ar)-q | Quaternary aromatic carbons at the ring fusion points. |

| ~125 - 135 | CH(Ar) | Aromatic CH carbons, with variations based on proximity to nitrogen atoms. |

| ~120 - 125 | C(Ar)-q | Quaternary aromatic carbons adjacent to the heterocyclic ring. |

Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Spectral Width: 0 - 16 ppm.

-

Pulse Angle: 30-45 degrees (to ensure quantitative integration).

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Rationale: A wider spectral width ensures all signals, including labile protons, are captured. A sufficient relaxation delay is crucial for accurate integration.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: 0 - 200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more. Rationale: ¹³C has low natural abundance and requires significantly more scans than ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (39.52 ppm).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, IR is particularly useful for confirming the presence of the N-H bond in the hydrazine linker and the characteristic vibrations of the aromatic C=C and C=N bonds within the phthalazine rings. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and is highly reproducible.

Predicted IR Absorption Bands

The following table lists the key vibrational frequencies expected for this compound, based on characteristic group frequencies and data for the parent phthalazine heterocycle.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretch | Hydrazine N-H group |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |

| 1610 - 1650 | Strong | C=N Stretch | Phthalazine ring imine bond |

| 1450 - 1600 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |

| 700 - 900 | Strong | C-H Bend | Aromatic C-H out-of-plane bending |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: With the ATR crystal clean and uncovered, run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Acquisition:

-

Resolution: 4 cm⁻¹.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Rationale: 4 cm⁻¹ resolution is sufficient for most qualitative analyses. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify peaks corresponding to the predicted functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive π-conjugated system of this compound is expected to absorb strongly in the UV region. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties. This technique is particularly valuable in drug development for quantitative analysis (e.g., using a Beer-Lambert plot to determine concentration) and for monitoring reaction progress or sample stability. The choice of solvent can influence the λ_max, so it must be reported. Ethanol or methanol are common choices as they are transparent in the relevant UV range.

Predicted UV-Vis Absorption Data (in Ethanol)

The spectrum is expected to show multiple bands corresponding to π→π* transitions within the aromatic and heterocyclic systems. The data for the parent phthalazine shows characteristic bands between 250-310 nm and a weaker band around 350 nm.[8][14] The extended conjugation in the title compound may cause a bathochromic (red) shift to longer wavelengths.

| Predicted λ_max (nm) | Transition Type | Rationale |

| ~260 - 280 | π→π | High-energy transition of the benzenoid system. |

| ~300 - 320 | π→π | Lower-energy transition involving the entire conjugated heterocyclic system. |

| ~360 - 380 | n→π* | Low-intensity transition involving non-bonding electrons on the nitrogen atoms. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.1 and 1.0 for accurate measurement.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

-

Fill a matching quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 nm to 600 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Integrated Analytical Workflow

No single technique is sufficient for absolute structural confirmation. The true power of spectroscopic analysis lies in the integration of all data points. The workflow below illustrates how these techniques are synergistically employed to build a complete, validated profile of the molecule.

Caption: Integrated workflow for spectroscopic characterization.

References

- 1. longdom.org [longdom.org]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C16H12N6) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. This compound [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalazine(253-52-1) 1H NMR spectrum [chemicalbook.com]

- 11. 1(2H)-Phthalazinone(119-39-1) 1H NMR [m.chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Phthalazine(253-52-1) 13C NMR [m.chemicalbook.com]

- 14. Phthalazine [webbook.nist.gov]

The Preclinical Journey of Hydralazine: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Preclinical Profile of a Veteran Vasodilator

Hydralazine, a direct-acting smooth muscle relaxant, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2][3][4] Its efficacy is intrinsically linked to its complex pharmacokinetic and metabolic profile, which exhibits significant inter-individual and inter-species variability. For drug development professionals, a thorough understanding of hydralazine's behavior in preclinical models is paramount for interpreting toxicological data, predicting human pharmacokinetics, and designing robust clinical trials. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of hydralazine in key preclinical species, grounded in established scientific literature. We will delve into the causal relationships behind experimental designs and present validated protocols to ensure scientific integrity.

Absorption: A Tale of Two Routes and First-Pass Effects

Hydralazine is readily absorbed following oral administration in preclinical models.[5] However, it is subject to extensive first-pass metabolism, a critical factor influencing its systemic bioavailability.[2][6] This presystemic elimination is largely dependent on the acetylator phenotype of the species, a trait determined by the activity of the N-acetyltransferase 2 (NAT2) enzyme.[4][7]

In dogs, studies have shown that the oral bioavailability of hydralazine increases with the dose, suggesting a saturation of the first-pass metabolic pathways.[8] The presence of food has been observed to decrease the bioavailability of hydralazine in dogs by as much as 63%, a phenomenon that mirrors some findings in humans.[8]

Distribution: Reaching the Target Tissues

Following absorption, hydralazine is distributed throughout the body. It exhibits a high percentage of binding to human plasma proteins, around 87%.[9] In rats, studies using radiolabeled hydralazine have shown that the drug or its metabolites can be found covalently bound to tissue proteins, with a particular affinity for the aorta, lungs, and spleen.[10] This tissue binding may contribute to its prolonged pharmacological effect, which often outlasts its plasma half-life. The apparent volume of distribution is substantial, indicating extensive tissue uptake.[8]

Metabolism: A Complex Web of Acetylation and Oxidation

The metabolism of hydralazine is multifaceted and a primary determinant of its pharmacokinetic variability. The two principal metabolic pathways are N-acetylation and oxidation.[2][6][7]

The Central Role of N-Acetylation and NAT2 Polymorphism

N-acetylation is a major metabolic route for hydralazine, catalyzed predominantly by the NAT2 enzyme.[4][7] Genetic polymorphisms in the NAT2 gene lead to distinct acetylator phenotypes: slow, intermediate, and rapid acetylators.[7][11][12] This genetic variation is a key driver of the differences in hydralazine plasma concentrations and, consequently, its therapeutic and adverse effects. Preclinical models, where acetylator status can be characterized, are invaluable for studying the impact of this polymorphism. In humans, slow acetylators generally exhibit higher plasma levels of hydralazine and may require lower doses.[9][13]

The primary acetylated metabolite is 3-methyl-s-triazolo[3,4a]phthalazine (MTP).[10][14] When administered orally, MTP is the predominant metabolite in rapid acetylators, while the parent drug and its hydrazone metabolites are more abundant in slow acetylators.[4]

Oxidative Pathways and Cytochrome P450 Involvement

Oxidative metabolism also plays a significant role in hydralazine's elimination.[6] One of the major urinary metabolites, 4-(2-acetylhydrazino)phthalazin-1-one, is formed through an oxidative step preceding acetylation.[6] This indicates that oxidation is a crucial initial step for a significant portion of the dose.

Several cytochrome P450 (CYP) enzymes have been implicated in the metabolism of hydralazine and its analogs. Studies with dihydralazine, a related compound, have shown that it can be metabolically activated by CYP1A2 and CYP3A4, leading to the formation of reactive metabolites that can covalently bind to these enzymes.[15][16][17] While hydralazine itself is considered a weak inhibitor of several CYP isoforms, including CYP1A2, 2B6, 2D6, and 3A, these interactions are important to consider in the context of potential drug-drug interactions.[18][19]

Formation of Hydrazones

Hydralazine readily reacts with endogenous ketones and aldehydes, such as pyruvic acid and alpha-ketoglutaric acid, to form hydrazone metabolites.[4] The major circulating metabolite is often hydralazine pyruvic acid hydrazone (HPH).[4][7] The pharmacological activity of these hydrazones is a subject of investigation. While some studies suggest they are largely inactive and must hydrolyze back to the parent hydralazine to exert a hypotensive effect[20], others have noted some vasodepressor properties, albeit much less potent than hydralazine itself.[14]

Below is a diagram illustrating the major metabolic pathways of hydralazine.

Caption: Major metabolic pathways of hydralazine.

Excretion: The Final Step

Hydralazine and its metabolites are primarily eliminated through the kidneys, with the majority of the dose being excreted in the urine as metabolites.[4][9][10] Very little unchanged hydralazine is found in the urine, highlighting the extensive nature of its metabolism.[10] In rats, urine is the major route of elimination for a single dose of radiolabeled hydralazine.[10]

Pharmacokinetic Parameters in Preclinical Models

The pharmacokinetic parameters of hydralazine can vary significantly depending on the preclinical model, dose, and route of administration. The following table summarizes key pharmacokinetic parameters reported in dogs.

| Parameter | Value | Species | Route | Dose | Source |

| AUCoral/dose (mg-min/ml) | 5552 - 13218 | Dog | Oral | 0.25 - 4.0 mg/kg | [8] |

| Bioavailability (F) | 0.36 - 0.77 | Dog | Oral | 0.25 - 4.0 mg/kg | [8] |

| Total Body Clearance (ml/min/kg) | 70 | Dog | IV | 0.25 - 4.0 mg/kg | [8] |

| Volume of Distribution (L/kg) | 9 | Dog | IV | 0.25 - 4.0 mg/kg | [8] |

| Peak Effects | 3-5 hours | Dog | Oral | N/A | [5][21] |

| Duration of Effect | 11-13 hours | Dog | Oral | N/A | [21] |

Experimental Protocols: A Guide to Preclinical Pharmacokinetic Studies

A well-designed preclinical pharmacokinetic study is essential for characterizing the ADME profile of hydralazine. Below is a representative experimental workflow.

Typical Experimental Workflow for a Preclinical Pharmacokinetic Study of Hydralazine

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Step-by-Step Methodology

-

Animal Model Selection and Acclimatization:

-

Rationale: The choice of species (e.g., Wistar rats, Beagle dogs) should be justified based on the study objectives and, where possible, similarities in metabolic pathways to humans. Animals should be acclimatized to the facility for a minimum of one week.

-

-

Dose Formulation:

-

Protocol: Hydralazine hydrochloride is typically dissolved in a suitable vehicle such as saline or water for injection. The formulation should be prepared fresh on the day of dosing and its stability confirmed.

-

-

Drug Administration:

-

Oral (PO): Administer the dose via oral gavage. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).

-

Intravenous (IV): Administer as a bolus or infusion via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs).

-

-

Blood Sampling:

-

Rationale: Serial blood samples are collected to characterize the plasma concentration-time profile.

-

Protocol: Collect blood at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). It is crucial to immediately stabilize hydralazine in the collected samples due to its in vitro instability.[6] This can be achieved by derivatization or by keeping the samples on ice and processing them rapidly.

-

-

Plasma Processing and Storage:

-

Protocol: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Rationale: A validated, sensitive, and specific bioanalytical method is required for the accurate quantification of hydralazine and its key metabolites.

-

Methods: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed.[1][3][22][23] Gas chromatography (GC) based methods have also been described.[1][3][24] Due to the reactive nature of hydralazine, pre-column derivatization is often necessary to improve its stability and chromatographic properties.[1][22]

-

-

Pharmacokinetic Analysis:

-

Protocol: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Conclusion: Translating Preclinical Insights to Clinical Development

The preclinical pharmacokinetics and metabolism of hydralazine are complex, characterized by extensive first-pass metabolism, significant involvement of polymorphic enzymes like NAT2, and the formation of multiple metabolites. A thorough understanding of these aspects in relevant preclinical models is not merely an academic exercise; it is a critical component of a successful drug development program. By carefully designing and executing preclinical studies, researchers can gain valuable insights that inform dose selection, predict potential drug-drug interactions, and ultimately contribute to the safe and effective clinical use of hydralazine and its future analogs. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing cardiovascular medicine.

References

- 1. rroij.com [rroij.com]

- 2. Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. ClinPGx [clinpgx.org]

- 5. wendyblount.com [wendyblount.com]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. Genotype-guided hydralazine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Studies on the in vivo metabolism of hydralazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydralazine-induced inactivation of cytochrome P450 enzymes in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism-based inactivation of cytochrome P450s 1A2 and 3A4 by dihydralazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phthalazine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and History of Phthalazine-Based Therapeutic Agents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phthalazine core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. This technical guide provides a comprehensive overview of the discovery and historical development of phthalazine-based drugs, intended for researchers, scientists, and drug development professionals. We will delve into the serendipitous discoveries and rational design strategies that have led to blockbuster drugs, exploring the key structure-activity relationships that underpin their therapeutic efficacy. This guide will further provide detailed mechanistic insights, experimental protocols for the synthesis of key derivatives, and a forward-looking perspective on the future of phthalazine-based drug discovery.

Introduction: The Rise of a Versatile Pharmacophore

The journey of phthalazine in medicinal chemistry is a compelling narrative of how a simple heterocyclic core can be elaborated to interact with a wide range of biological targets, leading to treatments for a multitude of diseases. Initially explored for applications in dye chemistry, the unique electronic and steric properties of the phthalazine nucleus soon captured the attention of medicinal chemists. Its rigid, planar structure provides a robust anchor for pharmacophoric groups, while the two nitrogen atoms offer opportunities for hydrogen bonding and other key interactions within protein binding sites. This versatility has been exploited to develop drugs for conditions ranging from hypertension and allergic rhinitis to various forms of cancer. This guide will trace the historical milestones, from the early pioneering drugs to the latest generation of targeted therapies, showcasing the enduring legacy and future potential of the phthalazine scaffold.

The Pioneers: Early Discoveries and Serendipitous Breakthroughs

The initial foray of phthalazine derivatives into the therapeutic arena was marked by serendipity, with researchers often discovering potent biological activities while investigating other chemical series. These early discoveries laid the groundwork for future, more targeted drug development efforts.

Hydralazine: An Accidental Antihypertensive

The story of phthalazine-based therapeutics begins with hydralazine , a drug that revolutionized the treatment of hypertension. Its discovery was a classic example of serendipity in drug research. While searching for new antimalarial agents in the late 1940s, scientists at Ciba synthesized 1-hydrazinophthalazine.[1] During preclinical testing, its potent hypotensive effects were unexpectedly observed. This led to a shift in its development focus, and hydralazine was subsequently approved by the FDA in 1953, becoming one of the first oral medications for high blood pressure.[1]

Mechanism of Action: Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[1] Its precise molecular mechanism was not fully understood at the time of its discovery and remains a subject of investigation. However, it is believed to interfere with calcium transport in vascular smooth muscle, possibly by inhibiting the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[1] This leads to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[1]

Azelastine: A Phthalazinone Antihistamine

Another key early discovery was azelastine , a phthalazinone derivative that emerged as a potent antihistamine. Patented in 1971 and introduced for medical use in 1986, azelastine offered a new therapeutic option for allergic rhinitis and conjunctivitis.[2]

Mechanism of Action: Azelastine is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[3] By blocking the action of histamine, it alleviates the classic symptoms of allergic reactions, such as sneezing, itching, and rhinorrhea.[4] Beyond its primary antihistaminic effect, azelastine also exhibits mast cell stabilizing and anti-inflammatory properties, inhibiting the release of other inflammatory mediators like leukotrienes and cytokines.[4][5] This multi-faceted mechanism of action contributes to its clinical efficacy.[5]

The Era of Targeted Therapy: Rational Design of Phthalazine-Based Inhibitors

Building on the foundation laid by the early discoveries, the late 20th and early 21st centuries witnessed a shift towards the rational design of phthalazine-based drugs targeting specific molecular pathways implicated in disease, particularly in oncology.

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

The development of poly(ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in personalized cancer medicine, and the phthalazinone scaffold of olaparib is at the heart of this success. The concept of synthetic lethality, where the inhibition of two separate pathways leads to cell death while inhibition of either one alone does not, was the guiding principle. In cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination repair of DNA double-strand breaks, the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage and ultimately, cancer cell death.

Olaparib was developed by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca.[6] It received its first approvals from the EMA and FDA in 2014 for the treatment of BRCA-mutated ovarian cancer.[6]

Mechanism of Action: Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.[7] These enzymes play a critical role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination repair (such as those with BRCA mutations), the inhibition of PARP leads to the persistence of single-strand breaks, which are converted to toxic double-strand breaks during DNA replication. The inability of these cells to repair these double-strand breaks results in genomic instability and apoptosis.

VEGFR-2 Inhibitors: Targeting Angiogenesis in Cancer

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process. The phthalazine scaffold has been successfully employed to develop potent inhibitors of VEGFR-2, a primary mediator of VEGF-driven angiogenesis.

Vatalanib (PTK787) is a prominent example of a phthalazine-based VEGFR-2 inhibitor.[8] It is an orally active compound that has been extensively studied in clinical trials for various cancers, including colorectal cancer.[8] While it did not meet its primary endpoint of improving overall survival in some large phase III trials, it demonstrated the potential of phthalazine derivatives to target this crucial pathway.[8]

Mechanism of Action: Vatalanib inhibits the tyrosine kinase activity of all known VEGF receptors, with a particular selectivity for VEGFR-2.[8] The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, vatalanib blocks these signaling events, thereby inhibiting angiogenesis and suppressing tumor growth.

Other Emerging Phthalazine-Based Therapeutics

The versatility of the phthalazine scaffold continues to be explored for other therapeutic targets. Zopolrestat , a phthalazinone derivative, was developed as an aldose reductase inhibitor for the potential treatment of diabetic complications like neuropathy and retinopathy.[2][9] Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[9] In hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage.[9] Zopolrestat inhibits this enzyme, thereby preventing the accumulation of sorbitol.[2]

Synthesis of Key Phthalazine Scaffolds: Experimental Protocols

The synthesis of phthalazine-based therapeutic agents often relies on the construction of the core heterocyclic ring system from readily available starting materials. A common and crucial intermediate is 1-chlorophthalazine, which serves as a versatile precursor for the introduction of various substituents.

General Synthesis of 1-Chlorophthalazine

A widely used method for the synthesis of 1-chlorophthalazine involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by chlorination.

Experimental Protocol: Synthesis of 1-Chlorophthalazine from Phthalic Anhydride

-

Step 1: Synthesis of Phthalazinone:

-

To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as acetic acid or ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain phthalazinone.

-

-

Step 2: Synthesis of 1-Chlorophthalazine:

-

To a flask containing phosphorus oxychloride (POCl₃, 5-10 equivalents), add phthalazinone (1 equivalent) portion-wise with stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield 1-chlorophthalazine.

-

Synthesis of Hydralazine

Hydralazine can be synthesized from 1-chlorophthalazine by nucleophilic substitution with hydrazine.

Experimental Protocol: Synthesis of Hydralazine

-

Dissolve 1-chlorophthalazine (1 equivalent) in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate (e.g., 10 equivalents).

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the reaction to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) to obtain hydralazine.

Synthesis of Olaparib (Illustrative Final Step)

The synthesis of olaparib is a multi-step process. The final step typically involves the acylation of a piperazine intermediate with cyclopropanecarbonyl chloride. The phthalazinone core is constructed earlier in the synthesis. An illustrative final step is provided below.

Experimental Protocol: Final Step in Olaparib Synthesis

-

Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2 equivalents).

-

Cool the reaction mixture to 0°C and add cyclopropanecarbonyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford olaparib.[10]

Quantitative Data and Clinical Insights

The development of phthalazine-based therapeutic agents has been guided by extensive preclinical and clinical research. The following tables summarize key quantitative data for some of the prominent members of this class.

Table 1: In Vitro Potency of Phthalazine-Based Inhibitors

| Compound | Target | IC50 | Cell Line | Reference |

| Olaparib | PARP-1 | 139 nM | A549 (Lung Carcinoma) | [11] |

| Vatalanib | VEGFR-2 | 43 nM | - | [3] |

| Zopolrestat | Aldose Reductase | 3.1 nM | Human Placenta | [2] |

| Phthalazinone Derivative 11c | PARP-1 | 97 nM | A549 (Lung Carcinoma) | [11] |

| Biarylurea Derivative 12c | VEGFR-2 | 2.7 µM | - | [3] |

| Biarylurea Derivative 13c | VEGFR-2 | 2.5 µM | - | [3] |

Table 2: Pharmacokinetic Properties of Olaparib

| Parameter | Value | Reference |

| Bioavailability | ~82% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours (tablet) | [7] |

| Elimination Half-life | 14.9 ± 8.2 hours (tablet) | [7] |

| Metabolism | Primarily hepatic (CYP3A) | [7] |

| Excretion | Urine (44%), Feces (42%) | [7] |

Table 3: Overview of Selected Clinical Trials for Vatalanib

| Trial Identifier | Phase | Indication | Key Findings | Reference |

| CONFIRM-1 | III | Metastatic Colorectal Cancer (first-line) | No significant improvement in overall survival. | [8] |

| CONFIRM-2 | III | Metastatic Colorectal Cancer (second-line) | Significant increase in progression-free survival. | [8] |

| CALGB 10105 | II | Myelodysplastic Syndrome | Modest hematological improvement in a small subset of patients. | [6] |

| - | I | Newly Diagnosed Glioblastoma | Well-tolerated in combination with standard therapy. | [12] |

Future Directions and Conclusion

The phthalazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The journey from the serendipitous discovery of hydralazine to the rational design of targeted cancer therapies like olaparib highlights the evolution of drug discovery. The inherent versatility of the phthalazine core, coupled with an ever-deepening understanding of disease biology, suggests that this privileged structure will continue to yield innovative medicines.

Future research in this area is likely to focus on several key aspects:

-

Novel Target Identification: Exploring the potential of phthalazine derivatives to modulate new and challenging biological targets.

-

Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity to minimize off-target effects and enhance safety profiles.

-

Combination Therapies: Investigating the synergistic effects of phthalazine-based drugs with other therapeutic modalities to overcome drug resistance.

-

Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of phthalazine-based agents.

References

- 1. Quantitative study of the structural requirements of phthalazine/quinazoline derivatives for interaction with human liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. A phase II study of the oral VEGF receptor tyrosine kinase inhibitor vatalanib (PTK787/ZK222584) in myelodysplastic syndrome: Cancer and Leukemia Group B study 10105 (Alliance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicine.com [medicine.com]

- 8. Vatalanib - Wikipedia [en.wikipedia.org]

- 9. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Phthalazin-1-ylhydrazino)phthalazine Receptor Binding